1,2-NAPHTHALIC ANHYDRIDE

Description

The exact mass of the compound Naphtho[1,2-c]furan-1,3-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

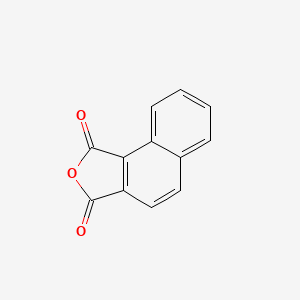

Structure

3D Structure

Properties

IUPAC Name |

benzo[e][2]benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O3/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12(14)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVDAZFXGGNIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201599 | |

| Record name | 1,2-Naphthalenedicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5343-99-7 | |

| Record name | 1,2-Naphthalenedicarboxylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5343-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthalenedicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5343-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Naphthalenedicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-NAPHTHALENEDICARBOXYLIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N189MC6JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Naphthalic Anhydride: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-naphthalic anhydride. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or intermediate in organic synthesis. This document presents quantitative data in structured tables, details a key experimental protocol for its synthesis, and visualizes fundamental chemical processes using Graphviz diagrams.

Core Physical and Chemical Properties

This compound, also known as naphtho[1,2-c]furan-1,3-dione, is a polycyclic aromatic anhydride. Its chemical structure consists of a naphthalene ring fused to a cyclic anhydride. This arrangement of functional groups dictates its physical characteristics and chemical reactivity.

Physical Properties

This compound is a solid at room temperature, appearing as light yellow to brown powder or crystals. It is sparingly soluble in some organic solvents. Key physical data are summarized in Table 1 for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₆O₃ | [1][2] |

| Molecular Weight | 198.17 g/mol | [1][2] |

| CAS Number | 5343-99-7 | [1] |

| Melting Point | 166-168 °C | [3] |

| Boiling Point | 210-215 °C at 12-13 mmHg | [3] |

| Appearance | Light yellow to brown powder/crystals | [3] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | [1] |

Chemical Properties

The chemical behavior of this compound is primarily characterized by the reactivity of the anhydride functional group. It is susceptible to nucleophilic attack, leading to ring-opening reactions.

Hydrolysis: Like other anhydrides, this compound undergoes hydrolysis in the presence of water to form the corresponding dicarboxylic acid, 1,2-naphthalenedicarboxylic acid. This reaction is reversible and the equilibrium is pH-dependent. In acidic conditions, the cyclization of the dicarboxylic acid to form the anhydride is favored.

Reactions with Nucleophiles: The electrophilic carbonyl carbons of the anhydride are readily attacked by various nucleophiles. For instance, reaction with alcohols (alcoholysis) yields monoesters of 1,2-naphthalenedicarboxylic acid, while reaction with amines (aminolysis) produces the corresponding amides. These reactions are fundamental to the use of this compound as an intermediate in the synthesis of more complex molecules.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Characteristic Features |

| Infrared (IR) | The IR spectrum of an anhydride is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. For cyclic anhydrides, these typically appear at higher wavenumbers compared to their linear counterparts. Aromatic C-H and C=C stretching vibrations are also expected. |

| ¹H NMR | The proton NMR spectrum would show signals in the aromatic region, consistent with the protons on the naphthalene ring system. The chemical shifts and coupling constants of these protons would provide detailed information about their specific chemical environment. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the anhydride group, typically in the downfield region. The remaining signals will correspond to the carbons of the naphthalene ring. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide structural information, often involving the loss of CO and CO₂ from the anhydride moiety. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the dehydrogenation of 3,4-dihydro-1,2-naphthalic anhydride using sulfur.[3]

Materials:

-

3,4-dihydro-1,2-naphthalic anhydride

-

Sulfur

-

Benzene

-

Ligroin (b.p. 60-80 °C)

Procedure:

-

In a 50-cc Claisen distilling flask, combine 20 g (0.1 mole) of 3,4-dihydro-1,2-naphthalic anhydride and 3.2 g (0.1 gram atom) of sulfur.

-

Immerse the flask in a preheated bath at 230–235 °C and shake until the sulfur dissolves (approximately 15-20 minutes).

-

Increase the bath temperature to 250 °C for 30 minutes.

-

Distill the residue under reduced pressure. The product will distill between 210-215 °C at 12-13 mmHg.

-

Recrystallize the distillate from a mixture of 150 cc of benzene and 50 cc of ligroin (b.p. 60–80 °C) added at the boiling point.

-

The expected yield is 15–18 g (76–91%) of light yellow needles.

Chemical Reactions and Mechanisms

Hydrolysis of this compound

The hydrolysis of this compound is a fundamental reaction that exemplifies its reactivity. The reaction involves the nucleophilic attack of water on one of the carbonyl carbons, leading to the opening of the anhydride ring to form 1,2-naphthalenedicarboxylic acid. This process is reversible, and the position of the equilibrium is influenced by the pH of the solution.

Safety and Handling

This compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its reactivity, centered on the anhydride functional group, allows for its use in the synthesis of a variety of more complex molecules, which may have applications in materials science and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

An In-Depth Technical Guide to 1,2-Naphthalic Anhydride (CAS 5343-99-7): A Versatile but Underutilized Synthetic Scaffold

Introduction: Distinguishing a Key Isomer

In the landscape of chemical synthesis, naphthalene derivatives serve as a cornerstone for developing a vast array of functional materials, from pharmaceuticals to advanced polymers.[1][2][3] Among the naphthalenedicarboxylic anhydrides, the 1,8-isomer (CAS 81-84-5) is extensively studied and widely applied. However, its constitutional isomer, 1,2-naphthalic anhydride (CAS 5343-99-7) , presents a unique and often overlooked scaffold. The distinct ortho-positioning of its carboxylic anhydride groups imparts a specific reactivity and geometry, making it a valuable precursor for a different class of compounds, particularly those based on the naphtho[1,2-c]furan and related heterocyclic systems. This guide provides an in-depth technical overview of this compound, focusing on its properties, synthesis, core reactivity, and potential applications for researchers in organic synthesis and drug discovery, while clearly differentiating it from its more common isomers.

Section 1: Core Physicochemical & Structural Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. This compound is a pale yellow, moisture-sensitive solid at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5343-99-7 | [4][5][6][7][8][9] |

| IUPAC Name | benzo[e][10]benzofuran-1,3-dione | [8] |

| Synonyms | 1,2-Naphthalenedicarboxylic anhydride, Naphtho[1,2-c]furan-1,3-dione | [5][7][8] |

| Molecular Formula | C₁₂H₆O₃ | [5][7][8] |

| Molecular Weight | 198.17 g/mol | [7][8] |

| Appearance | Pale Yellow Solid | |

| Melting Point | 165-167 °C | |

| Storage | Store at -20°C, sealed, away from moisture | [7] |

| SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=O)OC3=O | [7][8] |

| InChIKey | IDVDAZFXGGNIDQ-UHFFFAOYSA-N |

Section 2: Synthesis of this compound

Unlike the 1,8-isomer, which is readily prepared by the oxidation of abundant acenaphthene, the synthesis of this compound requires a different strategic approach. A convenient and cited method for its preparation has been established in the chemical literature.[11] While specific reagents and conditions are detailed in the primary reference, the general logic of such syntheses often involves the formation of the naphthalene-1,2-dicarboxylic acid followed by dehydration, or a direct oxidative cyclization from a suitable precursor.

Conceptual Synthetic Workflow

The causal logic behind a typical synthesis involves selecting a starting material where the 1 and 2 positions of the naphthalene core are pre-functionalized for conversion into carboxylic acids. This could be, for example, a 1,2-dimethylnaphthalene or a related derivative. The core transformation is an oxidation reaction, chosen for its efficacy in converting alkyl or other functional groups to carboxylic acids, followed by a dehydration step to form the cyclic anhydride.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. chemscene.com [chemscene.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | 5343-99-7 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 1,2-Naphthalenedicarboxylic anhydride | C12H6O3 | CID 21437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NAPHTHO[1,2-C]FURAN-1,3-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to 1,2-Naphthalic Anhydride for Scientific Professionals

This document provides a comprehensive overview of 1,2-naphthalic anhydride, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical Properties

This compound, also known as naphtho[1,2-c]furan-1,3-dione, is a solid organic compound. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₂H₆O₃ | [1][2][3] |

| Molecular Weight | 198.177 g/mol (or ~198.18 g/mol ) | [1][2][3] |

| IUPAC Name | benzo[e][1]benzofuran-1,3-dione | [1][2] |

| CAS Number | 5343-99-7 | [3][4][5] |

| Appearance | Pale yellow needles or solid | [5][6] |

| Melting Point | 166–167 °C (recrystallized); 170°C | [3][6] |

| Boiling Point | 210–215 °C at 12–13 mm Hg; 180-195 °C at 12 Torr | [3][6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the dehydrogenation of 3,4-dihydro-1,2-naphthalic anhydride using sulfur.[6]

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

-

3,4-dihydro-1,2-naphthalic anhydride (20 g, 0.1 mole)

-

Sulfur (3.2 g, 0.1 gram atom)

-

Benzene (150 cc)

-

Ligroin (b.p. 60–80°, 50 cc)

-

50-cc Claisen distilling flask

-

50-cc sealed-on distilling flask (receiver)

-

Heating bath (Wood's metal or a potassium nitrate/sodium nitrite mixture)

Procedure:

-

Place 20 g of 3,4-dihydro-1,2-naphthalic anhydride and 3.2 g of sulfur into the Claisen distilling flask.[6]

-

Immerse the flask in a heating bath preheated to 230–235°C.[6]

-

Shake the flask for 15-20 minutes until the sulfur dissolves.[6]

-

Increase the bath temperature to 250°C and maintain for 30 minutes. Hydrogen sulfide will be evolved.[6]

-

After heating, distill the residue under reduced pressure (12-13 mm Hg). The distillate is collected between 210° and 215°C.[6]

-

Recrystallize the collected distillate from a boiling mixture of 150 cc of benzene and 50 cc of ligroin.[6]

-

The expected yield is 15–18 g (76–91%) of light yellow needles.[6]

Safety Note: This procedure should only be performed by individuals with proper training in experimental organic chemistry. All hazardous materials must be handled using standard laboratory safety procedures.[6]

Applications in Drug Development

While this compound itself is not typically a therapeutic agent, its isomer, 1,8-naphthalic anhydride, and the resulting 1,8-naphthalimide derivatives are significant scaffolds in medicinal chemistry.[7][8] These derivatives are synthesized from 1,8-naphthalic anhydride by reacting it with appropriate amines.[8] The resulting naphthalimides are investigated for a wide range of biological activities due to their ability to intercalate with DNA.[8][9]

The workflow for leveraging naphthalic anhydride in drug discovery often involves the synthesis of a library of derivatives, followed by biological screening.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. 1,2-Naphthalenedicarboxylic anhydride | C12H6O3 | CID 21437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 5343-99-7 [m.chemicalbook.com]

- 4. This compound | 5343-99-7 [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1,2-Naphthalic Anhydride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,2-naphthalic anhydride in common organic solvents. A thorough review of publicly available data reveals a significant lack of quantitative solubility information for this compound. This document summarizes the available qualitative data and provides a comprehensive, generalized experimental protocol for the quantitative determination of solubility. This guide is intended to be a foundational resource for researchers, enabling them to systematically approach the dissolution of this compound in various solvent systems.

Introduction

Solubility of this compound: A Qualitative Overview

The solubility of this compound is dictated by its molecular structure, which includes a bicyclic aromatic system and a polar anhydride group. While quantitative data is scarce, qualitative descriptions of its solubility have been reported. The following table summarizes the available information.

| Solvent Class | Solvent | Solubility | Reference |

| Halogenated Solvents | Chloroform | Slightly | [1][2] |

| Esters | Ethyl Acetate | Slightly | [1][2] |

| Ethers | Diethyl Ether | Soluble | [3] |

| Alcohols | Ethanol | Soluble | [3] |

| Carboxylic Acids | Acetic Acid | Slightly | [3] |

Note: The information for diethyl ether, ethanol, and acetic acid is for "naphthalic anhydride" without specification of the isomer, but it can provide a general indication.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is reliable for determining the equilibrium solubility of a solid compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps and PTFE septa

-

Syringe filters (PTFE, 0.22 µm)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a 0.22 µm PTFE syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in a fume hood or using a rotary evaporator.

-

Place the vial containing the solid residue in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Reweigh the vial with the dried solute.

-

Data Calculation

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [ (m_final - m_initial) / V ] * 100

Where:

-

m_final is the mass of the vial with the dried solute (g).

-

m_initial is the mass of the empty vial (g).

-

V is the volume of the filtered saturated solution (mL).

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While there is a notable absence of quantitative solubility data for this compound in the public domain, this technical guide provides a summary of the available qualitative information. More importantly, it offers a detailed and robust experimental protocol that researchers can employ to generate reliable and accurate solubility data. The provided workflow and protocol will aid in the systematic study of this compound's behavior in various organic solvents, which is essential for its effective use in research, development, and industrial applications. It is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest to ensure the accuracy of their work.

References

Spectroscopic Data Interpretation for 1,2-Naphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1,2-Naphthalic anhydride is a solid, pale yellow organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆O₃ | [1][2] |

| Molecular Weight | 198.18 g/mol | [1][2] |

| CAS Number | 5343-99-7 | [1][2] |

| Melting Point | 166-167 °C or 170 °C | [2][3] |

| Appearance | Light yellow needles or Pale Yellow Solid | [2][3] |

| SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=O)OC3=O | [4] |

Spectroscopic Data Summary

Detailed experimental spectroscopic data for this compound is not available in the searched public databases. The following tables provide a template for the expected data based on the compound's structure.

Infrared (IR) Spectroscopy

| Expected Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Anhydride C=O Stretch (Asymmetric) | 1870-1820 | Strong |

| Anhydride C=O Stretch (Symmetric) | 1800-1750 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-O-C Stretch | 1300-1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton)

-

Expected Chemical Shift Range: 7.0-9.0 ppm

-

Expected Multiplicities: Doublets, triplets, and multiplets, characteristic of a substituted naphthalene ring system. The six aromatic protons would exhibit complex splitting patterns due to coupling with their neighbors.

¹³C NMR (Carbon)

-

Expected Chemical Shift Range (Aromatic): 110-150 ppm

-

Expected Chemical Shift Range (Carbonyl): 160-175 ppm

-

Expected Number of Signals: Up to 12 distinct signals (10 for the aromatic carbons and 2 for the carbonyl carbons), depending on the molecular symmetry.

Mass Spectrometry (MS)

| m/z Value | Interpretation | Relative Intensity |

| 198 | [M]⁺ (Molecular Ion) | Data not available |

| 170 | [M-CO]⁺ | Data not available |

| 154 | [M-CO₂]⁺ | Data not available |

| 126 | [M-CO-CO₂]⁺ or [C₁₀H₆]⁺ | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology: Potassium Bromide (KBr) Pellet Technique

-

Sample Preparation:

-

Thoroughly dry the this compound sample and spectroscopic grade KBr to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 200 mg of KBr until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Process the spectrum to obtain absorbance or transmittance data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Determine the chemical shifts of the carbon signals.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer, typically using a direct insertion probe.

-

-

Ionization:

-

Volatilize the sample by heating the probe.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

-

Separate the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

References

In-depth Technical Guide to the Spectral Analysis of 1,2-Naphthalic Anhydride: A Theoretical and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,2-naphthalic anhydride. Due to the limited availability of experimental spectra for this specific isomer in publicly accessible databases, this guide leverages theoretical predictions and established principles of NMR spectroscopy to offer a comprehensive analytical framework. It includes predicted spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and logical workflows for spectral assignment. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may work with this or structurally related compounds.

Introduction

Naphthalic anhydrides are important chemical intermediates used in the synthesis of a variety of dyes, pigments, optical brighteners, and pharmaceuticals.[1] While the 1,8-isomer is the most common and well-characterized, other isomers such as this compound are also of significant interest due to their unique electronic and steric properties, which can impart desirable characteristics in novel materials and therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[2] By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, it is possible to deduce the precise arrangement of atoms within a molecule. This guide focuses on the theoretical ¹H and ¹³C NMR spectral analysis of this compound, providing a foundational understanding for its identification and characterization.

Predicted NMR Spectral Data for this compound

In the absence of experimentally derived public data, computational methods provide a reliable estimation of NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established computational algorithms that model the magnetic environment of each nucleus.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.2 | Doublet | 7.5 - 8.5 |

| H-4 | 7.5 - 7.9 | Triplet | 7.0 - 8.0 |

| H-5 | 7.6 - 8.0 | Triplet | 7.0 - 8.0 |

| H-6 | 8.0 - 8.4 | Doublet | 7.5 - 8.5 |

| H-7 | 8.1 - 8.5 | Doublet | 7.5 - 8.5 |

| H-8 | 7.9 - 8.3 | Doublet | 7.5 - 8.5 |

Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm) and are typically calculated for a non-polar solvent like CDCl₃. The exact values can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 160 - 165 |

| C-2 (C=O) | 160 - 165 |

| C-3 | 125 - 130 |

| C-4 | 128 - 133 |

| C-5 | 129 - 134 |

| C-6 | 124 - 129 |

| C-7 | 135 - 140 |

| C-8 | 120 - 125 |

| C-4a | 130 - 135 |

| C-8a | 130 - 135 |

| C-1a | 120 - 125 |

| C-8b | 130 - 135 |

Note: These are broadband proton-decoupled ¹³C NMR predictions. The chemical shifts of the carbonyl carbons are typically in the downfield region.

Experimental Protocols for NMR Spectroscopy

To obtain high-quality experimental NMR data for this compound, the following detailed protocols are recommended.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., > 5 mg/0.5 mL). Chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆ are common choices for aromatic compounds. The choice of solvent can influence chemical shifts.

-

Sample Concentration : Prepare a solution of this compound with a concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is added to the solvent by the manufacturer. Its signal is set to 0.00 ppm.

-

Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Degassing : For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., nitrogen or argon) through the solution for several minutes.

¹H NMR Spectroscopy Acquisition

-

Spectrometer Setup : Tune and shim the NMR spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (AT) : 2-4 seconds.

-

Relaxation Delay (D1) : 1-5 seconds. For quantitative analysis, a longer delay (5 x T₁) is necessary.

-

Number of Scans (NS) : 8-16 scans are usually adequate for a sample of this concentration.

-

Spectral Width (SW) : A spectral width of 12-16 ppm is generally sufficient for organic molecules.

-

-

Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

¹³C NMR Spectroscopy Acquisition

-

Spectrometer Setup : Similar to ¹H NMR, the spectrometer must be tuned and shimmed.

-

Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used for routine spectra. For distinguishing between CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are highly recommended.

-

Acquisition Time (AT) : 1-2 seconds.

-

Relaxation Delay (D1) : 2-5 seconds.

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR.

-

Spectral Width (SW) : A wider spectral width of 200-250 ppm is necessary to cover the range of carbon chemical shifts.

-

-

Processing : The processing steps are similar to those for ¹H NMR, involving Fourier transformation, phasing, and referencing (using the TMS signal at 0.00 ppm).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure and a general workflow for NMR spectral analysis.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Characteristic Peaks in the FTIR Spectrum of 1,2-Naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the characteristic Fourier-Transform Infrared (FTIR) spectrum of 1,2-naphthalic anhydride (also known as 1,8-naphthalic anhydride). It includes a summary of key vibrational peaks, a detailed experimental protocol for sample analysis, and visualizations to illustrate the molecular structure and experimental workflow.

Introduction to the FTIR Spectroscopy of Aromatic Anhydrides

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies. The resulting absorption spectrum serves as a unique molecular "fingerprint."

For cyclic aromatic anhydrides like this compound, FTIR spectroscopy is particularly useful for identifying the characteristic anhydride functional group and the aromatic ring structure. Anhydrides are distinguished by the presence of two carbonyl (C=O) stretching bands, which arise from symmetric and asymmetric vibrations of the coupled carbonyl groups.[1] The positions of these bands, along with absorptions from the aromatic C-H and C=C bonds, provide definitive structural information.

Characteristic FTIR Peaks of this compound

The FTIR spectrum of this compound is dominated by strong absorptions from the anhydride functional group and the naphthalene ring system. The key characteristic peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretching | Aromatic C-H |

| ~1775 - 1760 | Strong | Asymmetric C=O Stretching | Anhydride C=O |

| ~1740 - 1720 | Strong | Symmetric C=O Stretching | Anhydride C=O |

| ~1600 - 1475 | Medium-Weak | C=C Stretching | Aromatic Ring |

| ~1300 - 1000 | Strong | C-O-C Stretching | Anhydride C-O-C |

| ~900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic C-H |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

The most prominent features in the spectrum are the two strong carbonyl absorption bands. For cyclic anhydrides, the lower-frequency symmetric stretch is typically more intense than the higher-frequency asymmetric stretch. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1475 cm⁻¹ region.[2][3]

Visualization of Molecular Structure and Key Vibrations

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for the characteristic FTIR absorptions.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,2-Naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2-naphthalic anhydride (C₁₂H₆O₃). The information presented herein is crucial for the identification and structural elucidation of this compound in complex matrices, a common requirement in various research and development settings.

Overview of this compound

This compound, also known as naphtho[1,2-c]furan-1,3-dione, is a polycyclic aromatic compound with a molecular weight of 198.17 g/mol .[1] Its rigid structure, consisting of a naphthalene system fused to a cyclic anhydride, dictates its characteristic fragmentation behavior under mass spectrometric analysis.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of well-defined fragment ions. The quantitative data, as compiled from the NIST Mass Spectrometry Data Center, is summarized in Table 1.[2]

| m/z | Proposed Ion | Relative Intensity (%) |

| 198 | [M]⁺ | 75-100 |

| 154 | [M-CO₂]⁺ | 100 |

| 126 | [M-CO₂-CO]⁺ | 80-90 |

Table 1: Prominent ions in the electron ionization mass spectrum of this compound. The relative intensities are approximate ranges based on available spectral data.

Fragmentation Pathway

The fragmentation of this compound under electron ionization proceeds through a characteristic pathway involving sequential neutral losses from the molecular ion. The stability of the aromatic system results in a relatively intense molecular ion peak.

The fragmentation process is initiated by the ionization of the molecule, forming the molecular ion at m/z 198 . The primary fragmentation event is the loss of a molecule of carbon dioxide (CO₂), a neutral loss of 44 Da, to yield the base peak at m/z 154 . This is a common fragmentation pathway for cyclic anhydrides. This fragment ion can be rationalized as a benzyne-type intermediate fused to a five-membered ring containing a carbonyl group.

This intermediate ion then undergoes a subsequent loss of a carbon monoxide (CO) molecule, a neutral loss of 28 Da, to produce the highly stable acenaphthylene cation radical at m/z 126 .

The proposed fragmentation pathway is visualized in the following diagram:

Experimental Protocols

While a specific experimental protocol for the acquisition of the presented mass spectrum is not detailed in the database, a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of polycyclic aromatic compounds is provided below. This protocol is based on common practices for similar analytes.[3][4][5]

4.1. Gas Chromatography (GC) Conditions

-

Column: A fused-silica capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.[3]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

-

Injector Temperature: 280-300 °C.

-

Injection Mode: Splitless injection is recommended for trace analysis.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

4.2. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[3]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: A solvent delay of 5-7 minutes is appropriate to prevent filament damage from the solvent peak.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and fragmentation pathway can be utilized for the confident identification of this compound in various analytical applications. The provided experimental protocol offers a starting point for method development for the analysis of this compound and related compounds.

References

- 1. 1,2-Naphthalenedicarboxylic anhydride | C12H6O3 | CID 21437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wwz.cedre.fr [wwz.cedre.fr]

- 4. Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Characteristics of Naphthalic Anhydrides

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) absorption characteristics of naphthalic anhydrides. While this guide focuses on the well-documented 1,8-naphthalic anhydride due to a scarcity of publicly available data for the 1,2-isomer, the principles and experimental protocols described herein are broadly applicable to naphthalic anhydride derivatives. Understanding the UV-Vis absorption profile is crucial for applications ranging from photochemical reactions and materials science to the development of fluorescent probes and pharmaceutical agents.

Core UV-Vis Absorption Data of 1,8-Naphthalic Anhydride

The UV-Vis absorption spectrum of 1,8-naphthalic anhydride is characterized by strong absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the aromatic naphthalene core and the anhydride functional group. The precise position and intensity of these absorption maxima (λmax) can be influenced by the solvent environment.

| Solvent | Absorption Maxima (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Methanol | ~300, ~310 | Not specified | [1] |

| Ethanol | Not specified | Not specified | [2] |

| DMF | ~340-350 | Not specified | [3] |

Note: The provided data for 1,8-naphthalic anhydride and its derivatives shows some variability, which can be attributed to differences in experimental conditions, including the specific derivative studied and the purity of the solvent.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a generalized, yet detailed, protocol for obtaining the UV-Vis absorption spectrum of a naphthalic anhydride compound.

1. Materials and Reagents:

-

Analyte: 1,2-Naphthalic Anhydride (or other naphthalic anhydride derivative) of high purity.

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dimethylformamide). The choice of solvent is critical and should be based on the solubility of the analyte and the desired spectral window. The solvent must be transparent in the wavelength range of interest.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a defined path length (typically 1 cm).

2. Preparation of Stock and Working Solutions:

-

Stock Solution: Accurately weigh a precise amount of the naphthalic anhydride and dissolve it in a known volume of the chosen spectroscopic grade solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This is important for determining the molar absorptivity and ensuring the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

3. Spectrophotometer Setup and Measurement:

-

Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Wavelength Range: Set the desired wavelength range for scanning (e.g., 200 - 400 nm for naphthalic anhydrides).

-

Baseline Correction: Record a baseline spectrum with cuvettes containing only the pure solvent to correct for any solvent absorption and instrumental drift.

-

Sample Measurement:

-

Rinse a clean quartz cuvette with the working solution and then fill it.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Place the cuvette with the pure solvent in the reference beam path.

-

Initiate the scan to record the absorption spectrum.

-

Record the absorbance at the wavelength of maximum absorption (λmax).

-

4. Data Analysis:

-

Identify λmax: From the obtained spectrum, determine the wavelength(s) of maximum absorbance.

-

Calculate Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette, calculate the molar absorptivity.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption characteristics of a naphthalic anhydride.

Caption: Experimental workflow for UV-Vis analysis.

This technical guide provides a foundational understanding of the UV-Vis absorption characteristics of naphthalic anhydrides, with a practical protocol for their determination. For research and development purposes, it is imperative to perform these measurements under controlled conditions to ensure accurate and reproducible results. Further investigations into the effects of different solvents and substituents on the UV-Vis spectra of this compound are encouraged to expand the knowledge base for this specific isomer.

References

An In-depth Technical Guide to the Thermal Properties and Decomposition of 1,2-Naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the thermal properties and decomposition of 1,2-naphthalic anhydride (CAS 5343-99-7). Due to the limited availability of specific experimental data for the 1,2-isomer in public literature, this document also includes comparative data for the more extensively studied 1,8-naphthalic anhydride (CAS 81-84-5) to provide context. Furthermore, it outlines standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to the characterization of such compounds.

Physicochemical and Thermal Properties

Quantitative data on the thermal properties of naphthalic anhydride isomers are crucial for applications in synthesis, materials science, and pharmaceutical development. The following tables summarize the key data points available from public databases.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 5343-99-7 | [1][2] |

| Molecular Formula | C₁₂H₆O₃ | [1][2] |

| Molecular Weight | 198.17 g/mol | [1][2] |

| Melting Point | 170 °C | [2] |

| Boiling Point | 180-195 °C (at 12 Torr) | [2] |

| Density | 1.449 g/cm³ (Predicted) | [2] |

Table 2: Thermal Properties of 1,8-Naphthalic Anhydride (for comparison)

| Property | Value | Units | Source |

| CAS Number | 81-84-5 | - | [3][4] |

| Melting Point (Tfus) | 545.7 | K | [5][6] |

| 272.55 | °C | [5][6] | |

| Enthalpy of Fusion (ΔfusH) | 23.32 | kJ/mol | [5] |

Thermal Decomposition Profile

Caption: Postulated decomposition pathway for this compound.

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reliable and reproducible thermal analysis data.

TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine thermal stability, decomposition temperatures, and the composition of materials.

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air/oxygen to study oxidative decomposition).

-

Flow Rate: 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 700 °C) at a constant heating rate.

-

Heating Rate: A rate of 10 °C/min is standard, but multiple rates (e.g., 5, 15, and 20 °C/min) can be used for kinetic studies.[7]

-

-

Data Acquisition: Record the sample mass, sample temperature, and furnace temperature as a function of time.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The resulting TGA curve is analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG).

Caption: General experimental workflow for TGA.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[9][10]

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an empty, sealed pan to use as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).

-

Hold isothermally for a few minutes.

-

Cool the sample back to the starting temperature.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. The melting transition will appear as an endothermic peak. The onset temperature of the peak is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).

Caption: General experimental workflow for DSC.

Conclusion

This guide summarizes the currently available data on the thermal properties of this compound. While key physical constants like melting and boiling points have been reported, a significant gap exists in the literature regarding its detailed thermal decomposition behavior. The provided data for the 1,8-isomer serves as a valuable reference point. The standardized TGA and DSC protocols outlined herein offer a clear framework for researchers to conduct further investigations to fully characterize the thermal stability and decomposition kinetics of this compound, which is essential for its safe handling and application in advanced materials and pharmaceutical synthesis.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound CAS#: 5343-99-7 [m.chemicalbook.com]

- 3. Naphthalic anhydride (CAS 81-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 5. Naphthalic anhydride [webbook.nist.gov]

- 6. Naphthalic anhydride [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Tale of Two Isomers: An In-Depth Technical Guide to 1,2-Naphthalic Anhydride and 1,8-Naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and materials science, naphthalic anhydrides serve as pivotal building blocks for a diverse array of functional molecules. Among these, 1,2-naphthalic anhydride and 1,8-naphthalic anhydride stand out for their distinct structural and chemical properties, which dictate their reactivity and ultimate applications. This technical guide provides a comprehensive exploration of the key differences between these two isomers, offering insights into their synthesis, properties, reactivity, and applications, with a particular focus on their relevance to drug development and scientific research.

Structural and Physical Properties: A Foundation of Differences

The fundamental distinction between this compound and 1,8-naphthalic anhydride lies in the substitution pattern of the dicarboxylic anhydride group on the naphthalene core. This seemingly subtle variation in structure gives rise to significant differences in their physical properties, stability, and steric environment.

In This compound , the anhydride ring is fused to adjacent carbon atoms (C1 and C2) of one of the naphthalene rings, resulting in a strained five-membered ring system. This strain influences its reactivity and thermodynamic stability. In contrast, 1,8-naphthalic anhydride features the anhydride linkage between the peri-positions (C1 and C8) of the naphthalene nucleus, forming a more stable six-membered ring. This peri-interaction significantly impacts the molecule's geometry and electronic properties.

A summary of their key physical properties is presented in the table below for easy comparison.

| Property | This compound | 1,8-Naphthalic Anhydride |

| CAS Number | 5343-99-7[1] | 81-84-5[2] |

| Molecular Formula | C₁₂H₆O₃[3] | C₁₂H₆O₃[2] |

| Molecular Weight | 198.17 g/mol [3] | 198.17 g/mol [2] |

| Appearance | Crystalline Powder | White to pale yellow crystalline powder[4] |

| Melting Point | 168 °C | 274 °C |

| Boiling Point | Sublimes | Sublimes |

| Solubility | Soluble in many organic solvents | Sparingly soluble in water, soluble in organic solvents like acetone and benzene. |

The significantly higher melting point of 1,8-naphthalic anhydride is indicative of its greater thermal stability and more ordered crystal packing, a direct consequence of its less strained six-membered anhydride ring.

Synthesis and Chemical Reactivity: A Tale of Two Pathways

The synthetic routes to these isomers are distinct, reflecting the different precursors required. The reactivity of the resulting anhydrides, particularly towards nucleophiles, is a key differentiator in their synthetic utility.

Synthesis

1,8-Naphthalic Anhydride: The most common and industrially viable method for the synthesis of 1,8-naphthalic anhydride is the oxidation of acenaphthene.[2] This process typically involves the use of strong oxidizing agents in an acidic medium.

This compound: The synthesis of this compound is less common. One established method involves the dehydrogenation of 3,4-dihydro-1,2-naphthalic anhydride.

Chemical Reactivity and the Formation of Naphthalimides

The primary and most explored reaction of both naphthalic anhydrides is their reaction with primary amines to form the corresponding naphthalimides. This reaction is central to their application in various fields.

1,8-Naphthalic Anhydride: The reaction of 1,8-naphthalic anhydride with amines is a well-established and efficient method for the synthesis of 1,8-naphthalimides.[5] The six-membered anhydride ring opens upon nucleophilic attack by the amine, followed by cyclization to form the stable imide ring. This reaction is the foundation for the synthesis of a vast library of functional dyes, fluorescent probes, and pharmacologically active compounds.

This compound: While less studied, this compound also reacts with amines to form 1,2-naphthalimides. However, the strained five-membered ring of the 1,2-isomer is expected to be more susceptible to nucleophilic attack, potentially leading to different reaction kinetics and a higher propensity for side reactions compared to the 1,8-isomer. The resulting 1,2-naphthalimides have a different geometric and electronic profile compared to their 1,8-counterparts, which could lead to novel applications.

The general reaction scheme for the formation of naphthalimides is depicted below:

Caption: General reaction for the synthesis of naphthalimides.

Applications: From Dyestuffs to Drug Discovery

The distinct structural and electronic properties of 1,2- and 1,8-naphthalic anhydrides and their corresponding naphthalimide derivatives have led to their use in a wide range of applications.

1,8-Naphthalic Anhydride and its Derivatives

The applications of 1,8-naphthalic anhydride are extensive and well-documented, primarily revolving around the unique photophysical and biological properties of the 1,8-naphthalimide scaffold.

-

Dyes and Pigments: 1,8-Naphthalimide derivatives are renowned for their use as high-performance fluorescent dyes and pigments with excellent light and thermal stability.[6]

-

Optical Brighteners: Their strong fluorescence in the blue region of the visible spectrum makes them ideal candidates for use as optical brightening agents in textiles, plastics, and paper.[2]

-

Drug Development: The planar 1,8-naphthalimide structure is a privileged scaffold in medicinal chemistry. It can intercalate with DNA and inhibit enzymes like topoisomerase, leading to the development of potent anticancer agents.[7] Furthermore, the inherent fluorescence of the naphthalimide core allows for the design of fluorescent probes for bioimaging and diagnostics.

-

Polymer Science: 1,8-Naphthalic anhydride can be used as a monomer or a crosslinking agent in the synthesis of high-performance polymers with enhanced thermal and chemical stability.

The following diagram illustrates a simplified decision-making process for utilizing 1,8-naphthalic anhydride in different applications.

Caption: Application decision tree for 1,8-naphthalic anhydride.

This compound and its Derivatives

The applications of this compound are less explored compared to its 1,8-isomer. However, its unique structure suggests potential for novel applications:

-

Organic Synthesis: As a reactive building block, this compound can be utilized in the synthesis of unique polycyclic aromatic compounds and heterocyclic systems.

-

Materials Science: The incorporation of the strained 1,2-naphthalimide unit into polymers could lead to materials with novel electronic and optical properties.

-

Drug Discovery: The distinct geometry of 1,2-naphthalimides could result in different biological activities compared to their 1,8-analogs, opening new avenues for drug design. Further research is needed to fully elucidate the potential of this isomer.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for researchers. Below are representative procedures for the synthesis of naphthalimides from their respective anhydrides.

Synthesis of a 1,8-Naphthalimide Derivative

Objective: To synthesize N-phenyl-1,8-naphthalimide.

Materials:

-

1,8-Naphthalic anhydride

-

Aniline

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of 1,8-naphthalic anhydride in 20 mL of glacial acetic acid.

-

Add a stoichiometric equivalent of aniline to the solution.

-

Heat the reaction mixture to reflux for 4 hours.

-

Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure N-phenyl-1,8-naphthalimide.

Workflow Diagram:

Caption: Workflow for the synthesis of a 1,8-naphthalimide.

Hydrolysis of Naphthalic Anhydrides: A Comparative Perspective

The rate of hydrolysis of the anhydride ring to the corresponding dicarboxylic acid can provide insights into the relative stability and reactivity of the two isomers. Generally, the more strained this compound is expected to undergo hydrolysis more readily than the 1,8-isomer.

A study on the hydrolysis of 1,8-naphthalic anhydride has shown that the reaction is pH-dependent.[8] A similar detailed kinetic study on this compound would be invaluable for a direct comparison.

Conclusion

This compound and 1,8-naphthalic anhydride, while sharing the same molecular formula, are distinct chemical entities with unique properties and reactivities. The greater stability of the six-membered anhydride ring in the 1,8-isomer has led to its widespread use in the development of robust fluorescent materials and biologically active molecules. The strained five-membered ring of the 1,2-isomer, on the other hand, suggests a higher reactivity that is yet to be fully harnessed. For researchers and drug development professionals, understanding these fundamental differences is key to selecting the appropriate building block for a desired application and for exploring the untapped potential of the less-common this compound. Further comparative studies on the reactivity and biological activity of these two isomers are warranted and hold the promise of new discoveries in materials science and medicinal chemistry.

References

- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 2. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 3. 1,2-Naphthalenedicarboxylic anhydride | C12H6O3 | CID 21437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Naphthalic Anhydride Isomers: A Historical Literature Review

Naphthalic anhydride, an aromatic dicarboxylic anhydride, exists as several structural isomers, with the 1,8-, 2,3-, and 1,2-isomers being the most notable. These compounds serve as crucial building blocks in the synthesis of a wide array of functional materials, including high-performance polymers, dyes, pigments, and pharmaceutically active molecules.[1][2][3] This guide provides a comprehensive review of the historical and current literature on the synthesis, properties, and applications of these key isomers, with a focus on providing actionable data and experimental insights for professionals in research and development.

The Isomers of Naphthalic Anhydride: An Overview

Naphthalic anhydride isomers are organic compounds with the chemical formula C₁₂H₆O₃.[1][4] The position of the anhydride group on the naphthalene core dictates the isomer's chemical reactivity and physical properties, leading to distinct applications in various fields. The most commercially significant and extensively studied isomer is 1,8-naphthalic anhydride, followed by the 2,3- and 1,2-derivatives.[1]

Comparative Physical Properties

The structural differences between the isomers of naphthalic anhydride give rise to distinct physical properties. A summary of these properties is presented below for easy comparison.

| Property | 1,8-Naphthalic Anhydride | 2,3-Naphthalic Anhydride | 1,2-Naphthalic Anhydride |

| CAS Number | 81-84-5[1] | 716-39-2[4] | 5343-99-7[5] |

| Molecular Formula | C₁₂H₆O₃[1] | C₁₂H₆O₃[4] | C₁₂H₆O₃[5] |

| Molar Mass | 198.17 g/mol [1] | 198.17 g/mol [4] | 198.178 g/mol [5] |

| Appearance | White solid[1] | Pale beige or white solid[6] | Not specified |

| Melting Point | 269–276 °C[1] | 247 °C[4] | Not available[5] |

| Boiling Point | Sublimes at 295 °C[7] | 275-280 °C @ 100 Torr[8] | Not available[5] |

1,8-Naphthalic Anhydride

1,8-Naphthalic anhydride is the most prominent isomer, widely used as an intermediate in the chemical industry.[9] Its peri-positioning of the carboxylic anhydride groups on the naphthalene ring results in a highly stable six-membered ring system.

Synthesis of 1,8-Naphthalic Anhydride

Historically, the synthesis of 1,8-naphthalic anhydride has been dominated by the oxidation of acenaphthene. Several methods have been developed to achieve this transformation.

-

Vapor-Phase Catalytic Oxidation: This method involves the air-oxidation of acenaphthene at high temperatures (330-450 °C) using vanadium oxide catalysts, which can be supported or unsupported. This process can yield 95-116% of the theoretical weight.[10]

-

Liquid-Phase Oxidation with Chromic Acid: Acenaphthene is oxidized using chromic acid in an aqueous sulfuric acid or acetic acid medium. A subsequent post-oxidation step with hydrogen peroxide or an alkali hypochlorite can be beneficial.[10]

-

Alternative Liquid-Phase Oxidation: This process uses oxygen or air to oxidize molten acenaphthene or acenaphthene dissolved in an alkanoic acid. The reaction is conducted at 70-200 °C in the presence of catalysts like manganese resinate, manganese stearate, or cobalt or manganese salts with a bromide promoter. The addition of an aliphatic anhydride can accelerate the oxidation.[10]

-

Microwave-Assisted Synthesis: A more recent and efficient method involves the microwave-assisted oxidation of acenaphthene. In one procedure, acenaphthene is treated with glacial acetic acid and subjected to microwave irradiation for 36 minutes. The product is then precipitated in cold water, treated with 10% dilute HCl, washed, and recrystallized from hot acetic acid to yield 1,8-naphthalic anhydride.[11]

Chemical Properties and Reactivity

The anhydride group in 1,8-naphthalic anhydride is highly reactive towards nucleophiles. This reactivity is the foundation for its primary application: the synthesis of N-substituted naphthalimides.[12] The reaction with amines readily forms the corresponding imide, a stable six-membered ring fused to the naphthalene core.[2][12] The naphthalene ring itself can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce further functionality.[13]

Applications of 1,8-Naphthalic Anhydride

The versatility of 1,8-naphthalic anhydride has led to its use in a variety of high-value applications:

-

Dyes and Pigments: It is an essential precursor for producing perylene dyes and pigments, which are known for their exceptional lightfastness, thermal stability, and weather resistance. These are used in demanding applications like automotive paints and high-performance printing inks.[9]

-

Fluorescent Whitening Agents: Also known as optical brighteners, these compounds are synthesized from 1,8-naphthalic anhydride and are widely used in the textile, paper, and plastics industries to make materials appear whiter and brighter.[9][14]

-

Pharmaceuticals and Agrochemicals: The naphthalimide structure, derived from 1,8-naphthalic anhydride, is a scaffold of interest in medicinal chemistry, with some derivatives being investigated for their anticancer properties as DNA intercalators or topoisomerase inhibitors.[2] It has also been used as a seed protectant (safener) in agriculture.[10]

-

Specialty Polymers: The incorporation of naphthalimide units into polymer backbones can impart unique optical and electronic properties, making them suitable for advanced materials science applications.[2]

2,3-Naphthalic Anhydride

2,3-Naphthalic anhydride, with its anhydride functionality on one of the benzene rings of the naphthalene system, exhibits different reactivity and is used in distinct applications compared to the 1,8-isomer.

Synthesis of 2,3-Naphthalic Anhydride

The synthesis of 2,3-naphthalic anhydride can be achieved through several routes, with a notable early method developed in 1887.[4]

-

Dehydration of 2,3-Naphthalenedicarboxylic Acid: A general procedure involves the dehydration of the corresponding diacid. In this method, the oxo acid anhydride is added in portions to concentrated sulfuric acid (mass ratio of 1:1.2) while maintaining the temperature at about 30 °C. The mixture is stirred for 5 hours, after which an equal volume of water is slowly added. The resulting naphthalic anhydride precipitate is then collected by filtration.[15]

-

From o-Phthalaldehyde: A multi-step synthesis starts with o-phthalaldehyde. The process involves a sequence of acetalation, reduction, hydrolysis, cycloaddition, dehydration, and a final hydrolysis reaction to yield 2,3-naphthalic acid, which can then be dehydrated to the anhydride. This method is noted for its reasonable synthetic route and potential for high purity and yield.[16]

-

Modern Synthetic Approach: A described synthesis involves adding anhydrous tetrahydrofuran, a catalyst, maleic anhydride (1 mole), and o-phthalaldehyde (1.5 mole) to a reactor. After adding triethylamine (5 moles) at a temperature below -40 °C, silicon tetrachloride (4 moles) is added dropwise, and the reaction proceeds for 4 hours. The mixture is then refluxed for 20 hours. After concentration and filtration, the product is obtained by precipitation, recrystallization, and drying, with a reported yield of 88%.[6]

Applications of 2,3-Naphthalic Anhydride

2,3-Naphthalic anhydride is a valuable intermediate for specialized applications:

-

High-Performance Polymers: It is a key component in the synthesis of high-performance polymers like polyimides, which are valued for their exceptional thermal stability and mechanical strength, finding use in the electronics and aerospace industries.[3]

-

Specialty Coatings and Dyes: This isomer is used in the formulation of specialty coatings, adhesives, and sealants, enhancing their durability. It also contributes to the production of dyes and pigments with vibrant colors and good lightfastness.[3]

-

Pharmaceutical Synthesis: It has been used as a reagent to synthesize analogues of Thalidomide. These analogues are being investigated as angiogenesis inhibitors for treating patients with multiple myeloma.[6]

This compound

Information on this compound is less prevalent in the literature compared to its 1,8- and 2,3-isomers.

Synthesis of this compound